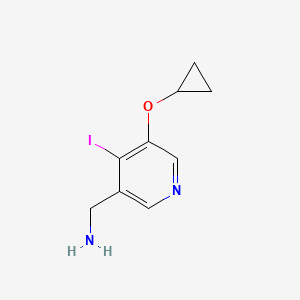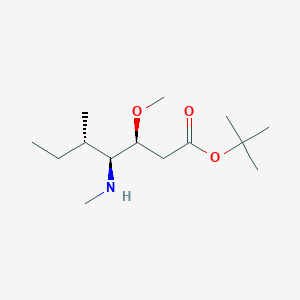
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is a synthetic organic compound with the molecular formula C14H29NO3. It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of aldol condensations and esterifications.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via selective alkylation reactions.
Formation of the Methylamino Group: The methylamino group is introduced through reductive amination, using appropriate amines and reducing agents.
Final Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate: Lacks the stereocenters, making it less stereochemically complex.
tert-butyl 3-methoxy-5-methyl-4-(amino)heptanoate: Similar structure but without the methyl group on the amino group.
tert-butyl 3-methoxy-5-methyl-4-(ethylamino)heptanoate: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is unique due to its three stereocenters, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical studies and in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C14H29NO3 |
|---|---|
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate |
InChI |
InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3/t10-,11-,13-/m0/s1 |
InChI-Schlüssel |
VRBFIJCLCNKGGT-GVXVVHGQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC |
Kanonische SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


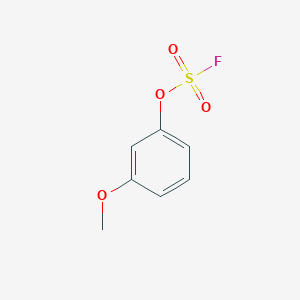

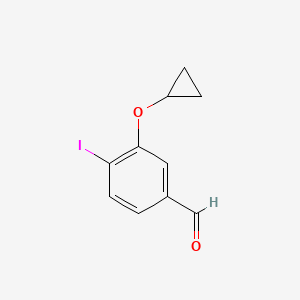
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
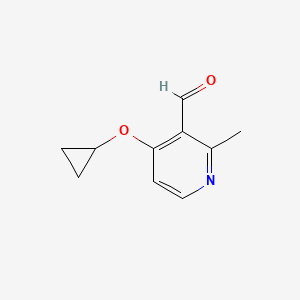
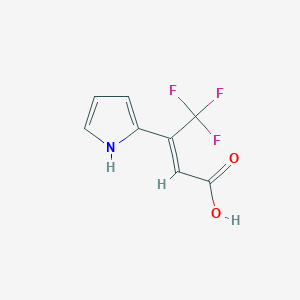
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
